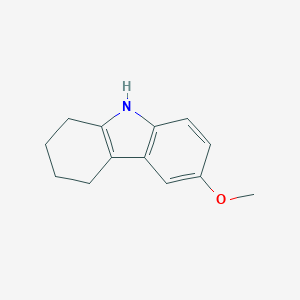

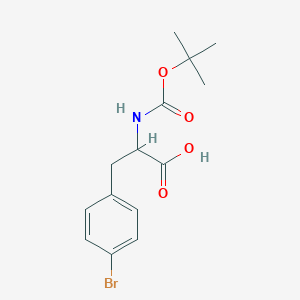

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions required (temperature, pressure, catalyst), and the yield of the product .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in different solvents, density, molar mass, and specific heat capacity .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has been utilized in the field of asymmetric synthesis. For instance, it has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in controlling stereochemistry during chemical reactions (Jung, Ho, & Kim, 2000).

Catalysis and Reactions

This compound has also been involved in studies exploring the acid-catalysed condensation of glycerol with various aldehydes and ketones, highlighting its potential role in the formation of novel platform chemicals (Deutsch, Martin, & Lieske, 2007). Additionally, it has been used in the synthesis of enantiomerically pure compounds, such as in the preparation of (R)- and (S)-1-benzoyloxypropane-2,3-diol, further underscoring its relevance in stereochemically controlled reactions (Casati, Ciuffreda, & Santaniello, 2011).

Molecular Structure Analysis

In the realm of molecular structure analysis, Fourier transform microwave (FTMW) spectroscopy has been employed to detect the enantiomer-specific emission signal of this chiral molecule, demonstrating its application in chirality detection and molecular structure elucidation (Lobsiger et al., 2015).

Crystallography

Crystal structure studies of derivatives of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol have been conducted, providing insights into the configuration of carbon atoms and the arrangement of functional groups in such compounds (Li, Wang, & Chen, 2001).

Green Chemistry

The compound has also been mentioned in the context of green chemistry, particularly in the development of new synthetic methods that are environmentally friendly (Hu & Shan, 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDSDOOGPPBS-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@@H](O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453737 |

Source

|

| Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

CAS RN |

136522-85-5 |

Source

|

| Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)

![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)